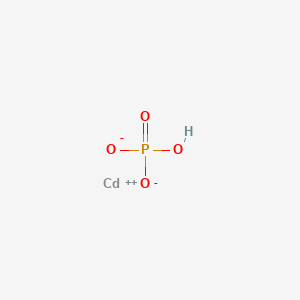

Cadmium hydrogen phosphate

Description

Significance in Solid-State Chemistry and Materials Science

Cadmium hydrogen phosphate (B84403) (CdHPO₄) and its related compounds are of considerable interest in solid-state chemistry due to their diverse structural chemistry. The study of cadmium phosphates contributes to a deeper understanding of crystal engineering and the synthesis of novel materials with tailored properties. In materials science, these compounds are explored for their potential applications, which stem from their chemical and physical characteristics. Research has shown that cadmium phosphates can serve as precursors or templates for the synthesis of other advanced materials. For instance, self-assembled dahlia-like cadmium hydrogen phosphate hydrate (B1144303) nanostructures have been used as templates for creating cadmium hydroxyapatite (B223615) hexagonal prisms. researchgate.net

The investigation of cadmium-containing phosphate systems also extends to environmental science, where the interactions of cadmium and phosphates in soil and water are a subject of study. mdpi.com Understanding the formation and stability of compounds like this compound is crucial in developing remediation strategies for heavy metal contamination.

Overview of Research Trajectories in Cadmium Phosphate Systems

Research into cadmium phosphate systems has followed several key trajectories. A significant area of focus has been the synthesis and characterization of various cadmium phosphate compounds. Scientists have employed different synthesis techniques, such as hydrothermal methods and solid-state reactions, to produce a range of cadmium phosphates with varying compositions and crystal structures. researchgate.netnih.gov These studies often involve detailed structural analysis using techniques like X-ray diffraction to understand the atomic arrangement within the crystals.

Another important research direction involves the investigation of the physical and chemical properties of these materials. This includes studying their thermal stability, solubility, and spectroscopic properties. nih.govacs.org For example, thermal analysis has been used to determine the stability of this compound compounds at different temperatures. researchgate.net

Furthermore, there is growing interest in the potential applications of cadmium phosphates. Research has explored their use in the development of new materials, such as doped crystals with specific optical or magnetic properties. aip.org The study of cadmium phosphate systems also includes investigations into their role in biological and environmental processes, such as the accumulation of cadmium in organisms and its interaction with phosphates in the environment. mdpi.comresearchgate.net

Chemical and Physical Properties of Cadmium Phosphates

The properties of cadmium phosphates can vary depending on their specific composition and structure. Below are tables summarizing some of the key data for this compound and a related hydrated compound.

Table 1: Properties of this compound (CdHPO₄)

| Property | Value | Reference |

| Molecular Formula | CdHPO₄ | nih.gov |

| Molar Mass | 208.389 g/mol | brgm.fr |

| Thermodynamic Data (at 298.15 K) | ||

| ΔGºf (Standard Gibbs free energy of formation) | -1201300 J/mol | brgm.fr |

| Solubility in Water (at 293.15 K) | 1.5 x 10⁻⁷ (unit not specified) | nist.gov |

Table 2: Properties of this compound Tetrahydrate (Cd₅H₂(PO₄)₄·4H₂O)

| Property | Value | Reference |

| Molecular Formula | Cd₅H₂(PO₄)₄·4H₂O | sshade.eu |

| Molar Mass | 736.019 g/mol | sshade.eu |

| Crystal System | Monoclinic | sshade.eu |

| Space Group | C2/c | sshade.eu |

| State at NTP | Solid | sshade.eu |

Structure

2D Structure

Properties

CAS No. |

14067-62-0 |

|---|---|

Molecular Formula |

CdHO4P |

Molecular Weight |

208.39 g/mol |

IUPAC Name |

cadmium(2+);hydrogen phosphate |

InChI |

InChI=1S/Cd.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2 |

InChI Key |

VFVYXBGFJDRSDR-UHFFFAOYSA-L |

SMILES |

OP(=O)([O-])[O-].[Cd+2] |

Canonical SMILES |

OP(=O)([O-])[O-].[Cd+2] |

Other CAS No. |

14067-62-0 |

Origin of Product |

United States |

Synthetic Methodologies and Crystal Growth Techniques for Cadmium Hydrogen Phosphate

Solution Growth Techniques

Solution-based methods are prominently featured in the synthesis of cadmium hydrogen phosphate (B84403), offering control over crystal size, morphology, and purity. These techniques involve the precipitation of the desired compound from a supersaturated solution, with crystal growth kinetics influenced by factors such as temperature, pH, and the presence of complexing agents.

Gel Encapsulation Method

The gel encapsulation technique, a single diffusion method, provides a quiescent medium for the growth of high-quality single crystals of cadmium hydrogen phosphate and its doped variants. inoe.roaip.org In this method, a silica (B1680970) gel is typically prepared by mixing sodium metasilicate (B1246114) solution with an acid, such as orthophosphoric acid. inoe.ro This gel acts as a controlled diffusion medium for the reactants.

A typical synthesis involves preparing a silica gel by mixing sodium metasilicate solution with orthophosphoric acid. inoe.ro After the gel sets, a supernatant solution containing a cadmium salt, such as cadmium nitrate (B79036) or cadmium chloride, is carefully added on top. inoe.ro The cadmium ions then diffuse slowly into the gel, reacting with the phosphate ions to form this compound crystals. The growth process is influenced by several parameters, including the pH of the gel, gel aging, gel density, and the concentration of the reactants. inoe.ro For instance, single crystals of cadmium-doped zinc hydrogen phosphate have been successfully grown using this method at ambient temperature. inoe.ro

| Parameter | Influence on Crystal Growth |

| Gel pH | Affects the morphology and quality of the grown crystals. |

| Gel Aging | Can influence the nucleation and growth rate. |

| Gel Density | Affects the diffusion rate of reactants. |

| Reactant Concentration | Determines the supersaturation level and thus the growth rate. |

This method is particularly advantageous for growing crystals of materials that are insoluble or decompose at their melting points, making melt growth techniques unsuitable. inoe.ro

Slow Evaporation Technique

The slow evaporation technique is a straightforward and widely used method for growing single crystals of various compounds, including cadmium-containing phosphates. iosrphr.orgresearchgate.netresearchgate.net This method involves dissolving the reactants in a suitable solvent to create a saturated or slightly supersaturated solution. The solvent is then allowed to evaporate slowly at a constant temperature, leading to a gradual increase in the concentration of the solute and subsequent crystallization.

For example, single crystals of 2-aminopyridine (B139424) potassium di-hydrogen phosphate cadmium chloride (2APKDPC) have been grown by dissolving 2-aminopyridine, potassium dihydrogen phosphate, and cadmium chloride in deionized water in an equimolar ratio. iosrphr.org The solution is stirred for an extended period to ensure homogeneity and then allowed to evaporate at room temperature over several weeks, resulting in the formation of transparent and defect-free crystals. iosrphr.org Similarly, cadmium sulphate doped L-Threonine dihydrogen phosphate crystals have also been grown using this technique. researchgate.net A new potassium cadmium hydrogen diphosphate (B83284) dihydrate was also synthesized by slow evaporation at room temperature. researchgate.net

The success of this method depends on careful control of the evaporation rate and temperature to promote the growth of large, high-quality single crystals rather than a polycrystalline powder.

Hydrothermal Synthesis Routes

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique is particularly effective for synthesizing complex phosphates and controlling the morphology of the resulting crystals. nih.govresearchgate.netresearchgate.netjnanoworld.com

In a typical hydrothermal synthesis of cadmium phosphates, aqueous solutions of a cadmium salt (e.g., cadmium nitrate, cadmium acetate, or cadmium chloride) and a phosphate source (e.g., diammonium hydrogen phosphate, sodium dihydrogen phosphate, or sodium triphosphate) are mixed in a Teflon-lined autoclave. nih.govresearchgate.netmdpi.com The autoclave is then heated to a specific temperature, typically between 140°C and 200°C, for a set duration, ranging from a few hours to several days. nih.gov The pH of the reaction mixture is a critical parameter that significantly influences the crystalline phase and morphology of the final product. nih.govresearchgate.net For instance, in the synthesis of cadmium hydroxyapatite (B223615), lower pH values tend to favor the formation of this compound hydrate (B1144303) (Cd₅H₂(PO₄)₄·4H₂O), while higher pH is necessary to obtain cadmium hydroxyapatite. researchgate.net

Researchers have synthesized ultralong nanowires of cadmium phosphate hydroxide (B78521) using a cadmium oleate (B1233923) precursor hydrothermal method. mdpi.comnih.gov This involved using cadmium chloride, sodium oleate, and sodium dihydrogen phosphate as reactants in an aqueous solution, with the hydrothermal treatment carried out at 180°C for 24 hours. mdpi.comnih.gov Another study reported the synthesis of a new cadmium and manganese-based phosphate, CdMn₄(HPO₄)₂(PO₄)₂·4H₂O, via a hydrothermal method. researchgate.netjnanoworld.com

| Reactants | Temperature (°C) | Time (h) | Product Morphology |

| Cd(NO₃)₂·4H₂O, (NH₄)₂HPO₄ | 200 | 15 | Hexagonal prisms (Cd-Hap) from dahlia-like Cd₅H₂(PO₄)₄·4H₂O templates researchgate.net |

| Cd(CH₃COO)₂, Na₃PO₄ | 140-200 | 1-12 | Hierarchical structures nih.gov |

| CdCl₂, Sodium Oleate, NaH₂PO₄ | 180 | 24 | Ultralong nanowires mdpi.comnih.gov |

Flux and Pechini Methods for Related Cadmium Phosphates

The flux and Pechini methods are high-temperature synthesis techniques used to produce crystalline powders and single crystals of various oxide materials, including complex cadmium phosphates. researchgate.netresearchgate.netresearchgate.net

The flux method involves dissolving the reactants in a molten salt (the flux), which has a lower melting point than the target material. The solution is then slowly cooled, allowing the desired compound to crystallize. This method is particularly useful for growing single crystals of materials that have high melting points or decompose before melting. For example, a novel cadmium phosphate compound, Na₂Cd₅(PO₄)₄, was synthesized in single crystal form using the flux method. researchgate.net Similarly, single crystals of Na₃RbMg₇(PO₄)₆ and KLa(PO₃)₄ have also been grown using this technique. researchgate.netresearchgate.net

The Pechini method is a wet-chemical technique that involves the formation of a polymeric resin. wikipedia.orgnih.govunit.no In a typical process, metal salts are dissolved in a solution containing a chelating agent, such as citric acid, and a polyhydroxy alcohol, like ethylene (B1197577) glycol. wikipedia.orgnih.gov Upon heating, a polyesterification reaction occurs, forming a polymeric resin in which the metal cations are uniformly distributed. wikipedia.orgunit.no This resin is then calcined at high temperatures to burn off the organic components, yielding a fine, homogeneous oxide powder. wikipedia.org The Pechini method has been employed to synthesize powder forms of Na₂Cd₅(PO₄)₄ and various other mixed metal oxides. researchgate.netresearchgate.netwikipedia.org This method offers excellent control over stoichiometry and produces nanocrystalline powders. nih.govresearchgate.net

Solid-State Reaction Approaches

Solid-state reactions represent a conventional and straightforward method for the synthesis of polycrystalline materials, including this compound. This approach involves the direct reaction of solid reactants at elevated temperatures. aip.org

A typical solid-state synthesis of this compound involves the intimate mixing of stoichiometric amounts of a cadmium source, such as cadmium oxide (CdO) or cadmium carbonate (CdCO₃), and a phosphate source, like diammonium hydrogen phosphate ((NH₄)₂HPO₄). The powdered mixture is then ground to ensure homogeneity and subjected to calcination in a furnace at temperatures typically ranging from 400°C to higher temperatures. The reaction often requires several heating and intermediate grinding steps to ensure complete reaction and a homogeneous final product.

While solid-state reactions are suitable for large-scale production, they generally require higher temperatures and longer reaction times compared to solution-based methods. This can sometimes lead to less control over particle size and morphology, as well as potential volatilization of components at high temperatures.

Biomimetic and Bio-Inspired Synthetic Protocols

Biomimetic and bio-inspired synthesis methods are emerging as environmentally friendly and innovative approaches for the preparation of nanomaterials, including those containing cadmium and phosphate. These methods draw inspiration from biological processes to control the formation, size, and morphology of nanoparticles under mild conditions, such as physiological pH and low temperatures. rsc.orgconicet.gov.arrsc.orgresearchgate.netuchile.cl

In the context of cadmium-containing phosphates and related materials, biomimetic approaches often utilize biological molecules to direct the synthesis. For instance, phosphorylated molecules like adenosine (B11128) monophosphate (AMP), glucose-6-phosphate (G6P), and glycerol-2-phosphate (G2P) can trigger the synthesis of cadmium sulfide (B99878) (CdS) quantum dots. rsc.orgconicet.gov.arrsc.org In these processes, the phosphate groups play a crucial role, not only by potentially complexing with cadmium ions but also by facilitating the release of sulfide from thiol-containing molecules like L-cysteine. rsc.orgconicet.gov.arrsc.org

Furthermore, microorganisms themselves can be employed for the synthesis of cadmium-based nanostructures. researchgate.netnih.govresearchgate.net For example, marine microorganisms such as Bacillus pumilus, Serratia marcescens, and Yarrowia lipolytica have been shown to synthesize cadmium nanostructures. researchgate.net Similarly, immobilized Rhodobacter sphaeroides has been used for the size-controlled biological synthesis of CdS nanoparticles. nih.gov These biological systems can provide templates or enzymatic machinery that directs the nucleation and growth of inorganic nanoparticles. While these examples focus on cadmium sulfide, the principles of using biological molecules and organisms can be extended to the synthesis of cadmium phosphates, offering a green chemistry alternative to conventional synthetic methods. rsc.orgconicet.gov.ar

| Biomolecule/Organism | Role in Synthesis | Resulting Nanostructure |

| Phosphorylated molecules (AMP, G6P) | Trigger synthesis, facilitate H₂S release | Cadmium sulfide quantum dots rsc.orgconicet.gov.arrsc.org |

| Bacillus pumilus, Serratia marcescens | Mediate nanoparticle formation | Crystalline cadmium nanostructures researchgate.net |

| Rhodobacter sphaeroides | Control nanoparticle size | Size-controlled cadmium sulfide nanoparticles nih.gov |

Nanostructured Material Synthesis Strategies

The fabrication of nanostructured this compound materials involves precise control over chemical and physical parameters to yield specific morphologies, such as nanowires, nanoporous structures, and nanosheets. These strategies are crucial for tailoring the material's properties for various applications.

Ultralong Nanowire Formation

A notable method for synthesizing ultralong nanowires of cadmium phosphate hydroxide (CPH), a related cadmium phosphate compound, is the cadmium oleate precursor hydrothermal method. mdpi.com This technique utilizes a water-soluble cadmium salt (cadmium chloride), a water-soluble phosphate source (sodium dihydrogen phosphate), and sodium oleate in an aqueous solution. mdpi.com The reaction is typically conducted under hydrothermal conditions at 180°C for 24 hours. mdpi.com

In this process, sodium oleate serves a dual role: it first reacts with cadmium ions to form a cadmium oleate precursor and then acts as a structure-directing agent, facilitating the anisotropic growth of crystals into long nanowires. mdpi.com The formation mechanism begins with the reaction between Cd²⁺ and oleate ions to create the precursor. During the hydrothermal treatment, this precursor reacts with phosphate ions (PO₄³⁻) to form amorphous nuclei, which subsequently crystallize and grow preferentially along one axis into ultralong nanowires. mdpi.com The concentration of sodium oleate is a critical parameter that influences the final morphology of the product. mdpi.com

Table 1: Synthesis Parameters for Ultralong Cadmium Phosphate Hydroxide Nanowires

| Parameter | Value/Reactant | Role |

|---|---|---|

| Cadmium Source | Cadmium chloride (CdCl₂) | Provides Cd²⁺ ions |

| Phosphorus Source | Sodium dihydrogen phosphate (NaH₂PO₄) | Provides phosphate ions |

| Reactant/Structure-Directing Agent | Sodium oleate | Forms precursor and guides nanowire growth |

| Solvent | Water | Aqueous reaction medium |

| Temperature | 180 °C | Hydrothermal reaction condition |

| Time | 24 hours | Duration of hydrothermal treatment |

Nanoporous Material Fabrication

While methods for creating nanoporous this compound are not extensively documented, related techniques for similar compounds offer insight into potential fabrication strategies. One approach involves the creation of nanoporous cadmium oxide through the thermal decomposition of high-quality cadmium carbonate microcrystals. nih.gov This one-step, solid-phase transformation yields a porous architecture with a predetermined morphology. nih.gov

Another relevant technique is the sol-gel process, which has been used to prepare nanoporous cadmium zinc phosphate doped with tungsten. rsc.orgnih.gov This method involves preparing precursor solutions of cadmium, zinc, and phosphorus salts, which are then combined and undergo a sol-gel transition to form a gel. Subsequent processing and drying yield a nanoporous powder. rsc.orgnih.gov The sol-gel method offers control over the material's porosity and crystalline structure. rsc.org Dealloying, a process of selectively removing a more reactive element from an alloy, has also been used to fabricate nanoporous cadmium from a cadmium-lithium parent alloy. acs.org These methods highlight pathways that could potentially be adapted for the fabrication of nanoporous this compound.

Nanosheet Preparation

The synthesis of this compound nanosheets has been observed as a preliminary step in the formation of more complex nanostructures. Specifically, dahlia-like nanostructures of this compound hydrate (Cd₅H₂(PO₄)₄·4H₂O) are formed from the self-assembly and interlacing of initially formed nanosheets. researchgate.net This process occurs through a simple chemical precipitation method prior to any hydrothermal treatment, indicating that nanosheets are a foundational morphology in the crystallization process of this compound. researchgate.net

Kinetic Studies of Formation and Decomposition

The study of reaction kinetics provides fundamental understanding of the rates and mechanisms of the formation and thermal breakdown of this compound.

Kinetic studies on the formation of this compound have explored its nucleation and growth. The crystallization of Cd₅H₂(PO₄)₄·4H₂O at 37°C has been investigated, with a determined pKsp (solubility product constant) value of 30.9 ± 0.3, which is fundamental to understanding its precipitation from solution. mdpi.com Other kinetic studies have examined the exchange reaction between zinc ions and a synthesized cadmium phosphate precipitate. This reaction was found to be a slow, equilibrium-controlled process. The kinetics were best described by a product layer diffusion control model, with a very slow reaction rate constant (k) of 0.0001 min⁻¹. mdpi.com In contrast, the formation of this compound Hydrate as a product of cadmium adsorption onto hydroxyapatite exhibits rapid kinetics, with equilibrium being achieved within just 5 minutes. scispace.com

Regarding decomposition, kinetic studies have been performed on related compounds such as cadmium-doped magnesium hydrogen phosphate. Using non-isothermal thermogravimetric analysis (TGA/DTA), it was determined that these crystals are stable up to 119°C. rsc.org The kinetics of the thermal decomposition process were analyzed using models such as the Horowitz-Metzger and Coats-Redfern equations to evaluate various kinetic parameters that describe the solid-state reaction. rsc.org

Table 2: Kinetic Parameters and Findings

| Process | Compound | Kinetic Model/Parameter | Finding | Source |

|---|---|---|---|---|

| Formation (Precipitation) | Cd₅H₂(PO₄)₄·4H₂O | pKsp | 30.9 ± 0.3 at 37 °C | mdpi.com |

| Formation (Ion Exchange) | Cadmium Phosphate | Product Layer Diffusion | Rate constant (k) = 0.0001 min⁻¹ | mdpi.com |

| Formation (Adsorption) | This compound Hydrate | Adsorption Kinetics | Equilibrium reached in < 5 minutes | scispace.com |

| Decomposition | Cadmium-doped Magnesium Hydrogen Phosphate | Horowitz-Metzger, Coats-Redfern | Stable up to 119 °C | rsc.org |

Advanced Structural Elucidation and Crystallographic Analysis of Cadmium Hydrogen Phosphate Systems

Electron Microscopy for Morphological and Microstructural Analysis

Electron microscopy is an indispensable tool for the detailed examination of the morphology and microstructure of cadmium hydrogen phosphate (B84403) systems. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide high-resolution imaging that reveals critical information about particle size, shape, surface topography, and internal structure, which are fundamental to understanding the material's properties and formation mechanisms.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a primary technique for characterizing the surface morphology of cadmium hydrogen phosphate and its related compounds. It provides valuable insights into the crystal habit, aggregation, and surface features of these materials.

Detailed research findings from SEM analyses have revealed diverse morphologies for cadmium phosphate compounds, often influenced by synthesis conditions such as pH, temperature, and the presence of additives. For instance, in studies of cadmium-doped zinc hydrogen phosphate, SEM images showed a plate-like crystal morphology, with crystals growing through the deposition of thick and thin layers. inoe.ro These plates were observed to be flat with sharp edges, and in some cases, further plate-like growths were seen on the main crystal faces. inoe.ro

In the context of cadmium removal from water using hydroxyapatite (B223615), SEM analysis of the resulting material, which included this compound Hydrate (B1144303), was crucial for examining the morphology of the adsorbent after cadmium uptake. mdpi.com Similarly, studies on the bioremediation of cadmium by bacteria like Stenotrophomonas maltophilia have used SEM to observe morphological changes. nih.gov In the absence of cadmium, the bacterial cells appeared smooth, but after cadmium adsorption, the surfaces became rough, and cell shrinkage was noted, indicating the interaction between the metal and the cell surface, potentially involving the formation of insoluble compounds like this compound. nih.gov

Hydrothermal synthesis methods have been shown to produce unique, complex structures. One study identified self-assembled, dahlia-like nanostructures of this compound hydrate (Cd₅H₂(PO₄)₄·4H₂O). sadrn.comresearchgate.net These structures were formed from the interlacing of preliminary nanosheets prior to hydrothermal treatment. sadrn.com The influence of synthesis parameters is also highlighted in the formation of ultralong cadmium phosphate hydroxide (B78521) (CPH) nanowires, a related compound often synthesized from hydrogen phosphate precursors. mdpi.com SEM micrographs demonstrated that the amount of sodium oleate (B1233923) used as a structure-directing agent significantly influenced the morphology of the final CPH product. mdpi.com

Table 1: SEM Morphological Analysis of this compound and Related Systems

| Compound Studied | Synthesis/Analysis Condition | Observed Morphology | Source(s) |

| Cadmium-doped Zinc Hydrogen Phosphate | Silica (B1680970) gel growth | Plate-like crystals formed by layer deposition; flat plates with sharp edges. | inoe.ro |

| This compound Hydrate (Cd₅H₂(PO₄)₄·4H₂O) | Chemical precipitation prior to hydrothermal treatment | Self-assembled, dahlia-like nanostructures composed of interlaced nanosheets. | sadrn.comresearchgate.net |

| Cadmium Phosphate Hydroxide (CPH) | Cadmium oleate precursor hydrothermal method | Ultralong nanowires; morphology influenced by the concentration of sodium oleate. | mdpi.com |

| Stenotrophomonas maltophilia surface | After exposure to cadmium | Rough cell surface and cell shrinkage, indicating biosorption and potential formation of cell-bound cadmium phosphates. | nih.gov |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the detailed microstructural analysis of this compound systems. TEM is used to investigate the internal structure, crystallinity, and precise dimensions of nanomaterials.

TEM analysis has been fundamental in characterizing the nanostructures of this compound and its derivatives. For example, in the study of self-assembled dahlia-like this compound hydrate (Cd₅H₂(PO₄)₄·4H₂O), TEM, alongside SEM and XRD, was used to investigate the formation mechanism and characteristics of the precipitates. sadrn.comresearchgate.net These analyses confirmed that the dahlia-like structures arose from the aggregation of preliminary nanosheets. sadrn.com

In the synthesis of ultralong cadmium phosphate hydroxide (CPH) nanowires via a hydrothermal method, TEM micrographs were essential for revealing the microstructure of the product. mdpi.com The images showed that the nanowires had diameters in the range of tens of nanometers. mdpi.com The use of TEM in conjunction with analytical electron microscopy (AEM) has also been employed to quantify the uptake of cadmium in hydroxyapatite, where cadmium can be incorporated to form cadmium-substituted apatite or distinct cadmium phosphate phases. acs.org The samples for this type of analysis are typically prepared by crushing the material and depositing it onto a carbon-coated copper grid. acs.org

Furthermore, TEM has been used to observe the microstructural changes in organisms under heavy metal stress. In studies of the fungus Fusarium solani exposed to cadmium, TEM revealed a doubling of the cell wall thickness and an increase in the number of intracytoplasmic vesicles, indicating a cellular response to the toxic metal. ekb.eg

Table 2: TEM Microstructural Analysis of this compound and Related Systems

| Compound/System Studied | Synthesis/Analysis Condition | Observed Microstructural Features | Source(s) |

| This compound Hydrate (Cd₅H₂(PO₄)₄·4H₂O) | Chemical precipitation | Formation from the interlace and self-assembly of preliminary nanosheets. | sadrn.comresearchgate.net |

| Cadmium Phosphate Hydroxide (CPH) | Cadmium oleate precursor hydrothermal method | Ultralong nanowires with diameters of several tens of nanometers. | mdpi.com |

| Hydroxyapatite with Cadmium | Ion exchange in solution | Used to deduce the amounts of cadmium present in the HAp crystals and any newly precipitated phases. | acs.org |

| Fusarium solani | Exposure to Cadmium (Cd(II)) stress | Doubled cell wall thickness, increased number of intracytoplasmic vesicles. | ekb.eg |

Theoretical and Computational Investigations of Electronic Structure and Properties

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as the primary computational tool for investigating the electronic structure of cadmium-containing phosphates and similar crystalline solids. aip.orgresearchgate.netmdpi.com First-principles DFT calculations allow for the prediction of ground-state properties, electronic band structures, and density of states from fundamental quantum mechanics, without reliance on empirical parameters. mdpi.com

Researchers have successfully applied DFT to various related compounds, such as cadmium arsenate apatites, cadmium phosphochlorides, and complex pyrophosphates, to understand their structural stability and electronic characteristics. aip.orgresearchgate.netmdpi.com The choice of the exchange-correlation functional within DFT is critical for accuracy. For instance, studies on materials like LiFePO₄ have revisited various functionals to find the best match with experimental data, with hybrid functionals like sX-LDA showing excellent agreement for properties such as band gaps and cell voltages. rsc.org Similarly, investigations into cadmium-based coordination complexes have utilized functionals like CAM-B3LYP and B3LYP to calculate electronic and nonlinear optical properties. mdpi.comnih.gov These methodologies provide a blueprint for how CdHPO₄ could be accurately modeled to elucidate its fundamental properties.

Electronic Band Structure Analysis (Band Gap, Conduction and Valence Bands)

Electronic band structure analysis reveals the ranges of energy that an electron is allowed or forbidden to possess within a crystalline solid. wikipedia.org The highest energy band filled with electrons is the valence band, and the lowest empty band is the conduction band. stackexchange.com The energy difference between the top of the valence band (Valence Band Maximum, VBM) and the bottom of the conduction band (Conduction Band Minimum, CBM) is the band gap (Eg), a crucial parameter determining the material's electronic and optical behavior. wikipedia.org

A material has a direct band gap if the VBM and CBM occur at the same momentum k-point in the Brillouin zone, whereas it has an indirect band gap if they occur at different k-points. stackexchange.com This distinction has significant implications for optical properties. stackexchange.com

First-principles calculations on materials related to CdHPO₄ have provided significant insights:

Cadmium Phosphochlorides : DFT studies on a family of cadmium phosphochlorides (Cd₂P₃Cl, Cd₄P₂Cl₃, Cd₃PCl₃, and Cd₇P₄Cl₆) revealed that all but Cd₂P₃Cl possess direct band gaps. Their calculated optical band gaps fall within the visible region, with values sensitive to the elemental ratios of Cl/Cd and P/Cd. researchgate.net

Cadmium Arsenate Apatites : In arsenate apatites, the substitution of calcium (Ca) with cadmium (Cd) was found to cause a significant reduction in the fundamental band gap by nearly 2.0 eV. aip.org This suggests that cadmium-containing apatites are more likely to exhibit semiconductor properties than dielectric properties. aip.org

Lead Cadmium Phosphate (B84403) : A study on Pb₂Cd₃(PO₄)₂(P₂O₇) indicated a wide ultraviolet transparency window, with a cutoff edge around 230 nm, corresponding to a large band gap. researchgate.netresearchgate.net

| Compound | Calculated Band Gap (eV) | Experimental Band Gap (eV) | Notes | Source |

|---|---|---|---|---|

| Cd₄P₂Cl₃ | - | 2.36 | A semiconductor with a photoluminescence band similar to CdS. | researchgate.net |

| FePO₄ | - | 3.2 | Determined by UV-Vis-NIR diffusion reflectance spectroscopy. | rsc.org |

| Cd-NDI Complex | 2.42 - 2.61 | - | Band gap narrowed by metal-ligand coordination. Classified as an n-type semiconductor. | mdpi.comnih.gov |

| Ca₁₀(AsO₄)₆F₂ to Cd₁₀(AsO₄)₆F₂ | ~2.0 eV reduction | - | Replacing Ca with Cd significantly reduces the band gap. | aip.org |

Density of States (DOS) and Partial Density of States (PDOS)

The Density of States (DOS) describes the number of available electronic states at each energy level. wikipedia.org The Partial Density of States (PDOS) further decomposes the total DOS, revealing the contribution of each type of atom (e.g., Cd, P, O) and each atomic orbital (e.g., s, p, d) to the electronic bands. stackexchange.com This analysis is crucial for understanding the nature of chemical bonding and the composition of the valence and conduction bands. mdpi.com

In cadmium arsenate apatites , PDOS analysis showed that the upper part of the valence band is predominantly formed by O 2p and As 4p states. aip.org The bottom of the conduction band is mainly composed of hybridized Cd 5s and As 4s states. aip.org

For cadmium phosphochlorides , the wavefunctions at the VBM and CBM can be visualized, and the projected density of states helps identify the atomic orbitals that constitute these frontier bands. researchgate.net

In complex pyrophosphates , the strongest bonding interactions are the P-O covalent bonds within the phosphate groups, which dominate the crystal cohesion. mdpi.com The metallic cations (like Mg, Zn, or Cu) form octahedral bonds with oxygen, influencing the electronic structure near the band edges. mdpi.com

Analysis of the DOS and PDOS for CdHPO₄ would likely reveal that the valence band maximum is dominated by O 2p orbitals from the phosphate group, while the conduction band minimum would have significant contributions from the empty Cd 5s orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity and electronic properties. youtube.comwikipedia.org In solid-state physics, the HOMO is analogous to the valence band maximum (VBM), and the LUMO is analogous to the conduction band minimum (CBM). The energy difference between them, the HOMO-LUMO gap, corresponds to the electronic band gap of the material. nih.gov

FMO analysis is particularly powerful for understanding the electronic properties of molecular and coordination compounds. rsc.org For example, in a Cadmium Naphthalene Diimide (Cd-NDI) complex, FMO analysis showed that metal-ligand coordination dramatically altered charge transfer properties, leading to a narrowing of the HOMO-LUMO gap compared to the free ligand. mdpi.com The acceptor part of the molecule was found to play a vital role in the formation of the frontier orbitals. nih.gov Applying this concept to CdHPO₄, the interaction between the Cd²⁺ cation (LUMO-like, acceptor) and the [HPO₄]²⁻ anion (HOMO-like, donor) defines the fundamental electronic transition and the material's band gap.

Charge Transfer Properties and Electron Density Distribution

DFT calculations are instrumental in mapping the electron density distribution and quantifying charge transfer between atoms, which defines the nature of the chemical bonds (ionic vs. covalent).

In cadmium arsenate apatites, replacing Ca with Cd leads to a smoother electron density distribution and a more significant covalent interaction in the Cd-X bonds (where X is a halogen or hydroxyl group) compared to Ca-X bonds. aip.org This is evidenced by a broadening of the p-state curves for the X anions in the PDOS analysis. aip.org

Studies on related materials show that they can be charge-transfer semiconductors, where the band gap is opened due to strong electronic correlation effects. aps.org In a Cd-NDI complex, efficient charge transfer is predicted to increase electrical conductivity, making the material suitable for charge transfer applications. mdpi.com

The formation of CdHPO₄ in soil is itself a result of charge interactions, where the Cd²⁺ cation complexes with the hydrogen phosphate anion. researchgate.netocl-journal.org

A computational analysis of CdHPO₄ would likely reveal a significant ionic character in the Cd-O bonds, with a degree of charge transfer from the phosphate group to the cadmium ion, complemented by strong covalent P-O bonds within the anion.

Optical Property Prediction (Birefringence, Optical Electronegativity)

First-principles calculations can predict key optical properties that are otherwise difficult to measure.

Optical Electronegativity : This property, related to the material's band gap, can be calculated to understand its electronic behavior in optical applications. In studies of tungsten-doped cadmium zinc phosphates, doping was shown to increase the optical electronegativity. nih.gov

Birefringence : This is the property of having a refractive index that depends on the polarization and propagation direction of light. It is crucial for nonlinear optical applications. Theoretical calculations for a lead cadmium phosphate, Pb₂Cd₃(PO₄)₂(P₂O₇), were used to study its structure-property relationships, including its potential for birefringence. researchgate.net

Absorption Spectra : Theoretical methods can predict the UV-Vis absorption spectrum. For cadmium phosphochlorides, the calculated optical band gaps correspond to absorption in the visible region, making them relevant for photocatalysis. researchgate.net

| Compound/System | Property Investigated | Finding | Source |

|---|---|---|---|

| Tungsten-doped Cadmium Zinc Phosphate | Optical Electronegativity | Increases with tungsten doping, highlighting potential in optoelectronics. | nih.gov |

| Pb₂Cd₃(PO₄)₂(P₂O₇) | Birefringence | First-principles studies were used to elucidate structure-property relationships. | researchgate.net |

| Cadmium Phosphochlorides | Optical Band Gap | Values are in the visible region, sensitive to Cl/Cd and P/Cd ratios. | researchgate.net |

| KLa(PO₃)₄ | Birefringence & SHG | Analysis of dipole moments and DFT calculations were used to understand its nonlinear optical properties. | researchgate.net |

Structure-Property Relationship Elucidation through First-Principles Methods

A central goal of computational materials science is to elucidate the relationship between a material's crystal structure and its functional properties. First-principles methods are indispensable for this task. mdpi.comresearchgate.net

Studies on complex phosphates and related materials demonstrate how subtle changes in composition and structure lead to significant differences in electronic and optical properties:

For cadmium phosphochlorides, a clear relationship was established where the band gap could be tuned by systematically varying the P/Cd and Cl/Cd atomic ratios in the crystal structure. researchgate.net

The replacement of calcium with cadmium in apatite structures demonstrates a direct structural cause (larger volume of the Cd atom, more electrons in its outer shell) for an observed electronic effect (smoother electron density, reduced band gap). aip.org

These examples underscore the power of first-principles methods to provide an atomic-scale understanding that can guide the design and synthesis of new functional materials based on the cadmium phosphate family.

Functional Applications and Performance Evaluation of Cadmium Hydrogen Phosphate Based Materials

Photocatalytic Systems for Energy Conversion and Environmental Remediation

Photocatalysis, a process that utilizes light to drive chemical reactions, stands as a promising technology for addressing critical energy and environmental challenges. Cadmium hydrogen phosphate-based materials are being explored for their potential in this domain, particularly in the areas of hydrogen production from water and the degradation of persistent organic pollutants.

The generation of hydrogen fuel from water using solar energy is a key goal for a sustainable energy future. While extensive research has been conducted on various semiconductor photocatalysts, specific studies on cadmium hydrogen phosphate (B84403) (CdHPO₄) for direct photocatalytic hydrogen evolution from water splitting are not extensively documented in the current scientific literature.

However, the broader family of cadmium-based semiconductors, particularly cadmium sulfide (B99878) (CdS), has been widely investigated for this application and can offer insights into the potential of cadmium-containing phosphates. CdS is known for its suitable band gap for absorbing visible light and a conduction band position that is negative enough to reduce protons to hydrogen. Challenges with CdS, such as photocorrosion, have led researchers to explore modifications like doping and the formation of heterojunctions to enhance stability and efficiency. For instance, phosphorus-doped CdS has been shown to improve photocatalytic activity for hydrogen evolution. While CdHPO₄ is a different compound with distinct electronic and chemical properties, the knowledge gained from CdS suggests that cadmium-based phosphates could be a subject of future research for hydrogen production, potentially offering different stability and performance characteristics.

The photocatalytic degradation of organic pollutants is a critical application for environmental remediation. Research has demonstrated the efficacy of cadmium phosphate compounds in breaking down harmful organic molecules under light irradiation.

A study on hierarchical flower-like microspheres of a hydrated cadmium phosphate, Cd₅H₂(PO₄)₄·4H₂O, and its calcined product, Cd₅(PO₄)₂P₂O₇, has shown significant photocatalytic activity. These materials were tested for the degradation of rhodamine B (RhB), a common organic dye and pollutant, under UV light irradiation. The Cd₅(PO₄)₂P₂O₇ microspheres, in particular, exhibited excellent performance due to their strong oxidation and reduction capabilities and unique hierarchical structure rsc.org. The degradation efficiency of RhB was found to be nearly complete after a specific duration of UV light exposure, highlighting the potential of cadmium phosphate-based materials in wastewater treatment.

| Material | Pollutant | Light Source | Degradation Efficiency | Reference |

| Cd₅(PO₄)₂P₂O₇ | Rhodamine B | UV Light | ~100% | rsc.org |

This table presents data on the photocatalytic degradation of an organic pollutant by a cadmium phosphate compound, illustrating its potential for environmental remediation.

The mechanism of degradation involves the generation of highly reactive oxygen species upon light absorption, which then attack and break down the complex organic molecules into simpler, less harmful substances. The wide band gap of these materials, such as 5.56 eV for Cd₅H₂(PO₄)₄·4H₂O, indicates that they are primarily active under UV irradiation rsc.org.

While specific research on doping and heterojunction formation in this compound for photocatalysis is limited, extensive studies on related materials like cadmium sulfide (CdS) provide a strong basis for understanding the potential benefits.

Doping: Introducing foreign elements into the crystal lattice of a photocatalyst can alter its electronic and optical properties. For example, doping CdS with phosphorus has been shown to reduce the band gap, enhancing visible light absorption and promoting the separation of charge carriers, which leads to a significant increase in photocatalytic hydrogen evolution rates mdpi.com. Similarly, doping could potentially be applied to CdHPO₄ to tune its band structure and improve its photocatalytic activity under a broader spectrum of light.

Heterojunction Formation: Creating a junction between two different semiconductor materials with staggered band alignments is a powerful strategy to facilitate charge separation. In a heterojunction, photogenerated electrons tend to move to the material with the lower conduction band minimum, while holes move to the material with the higher valence band maximum, thus reducing recombination. Numerous studies have demonstrated the effectiveness of CdS-based heterojunctions, such as those with metal-organic frameworks or other semiconductors, in enhancing photocatalytic activity for both hydrogen production and pollutant degradation. This principle could be applied to this compound by coupling it with another suitable semiconductor to create a heterojunction with improved charge separation and, consequently, enhanced photocatalytic performance.

Chemical and Electrochemical Sensing Applications

This compound and related materials are integral to the development of advanced chemical and electrochemical sensors. These sensors are designed for the sensitive and selective detection of a variety of analytes, ranging from industrial chemicals to environmental pollutants.

Hydrogen Peroxide: Electrochemical sensors are a primary method for detecting hydrogen peroxide (H₂O₂) due to their potential for high sensitivity and selectivity nih.govmdpi.com. While research has focused on materials like cadmium oxide (CdO) nanoparticles for H₂O₂ sensing daneshyari.comresearchgate.net, related cadmium phosphate composites are also being explored. These sensors typically operate by measuring the electrical signal generated from the oxidation or reduction of H₂O₂ at the electrode surface mdpi.com. The development of sensors using metal-organic frameworks (MOFs) and other nanomaterials aims to create simple, cost-effective, and stable devices for real-time H₂O₂ detection in clinical, environmental, and industrial settings taylorfrancis.com.

Phosphate Ions: Electrochemical sensors have been developed for the detection of phosphate ions, which is critical for agricultural and environmental monitoring nih.gov. One common method involves the use of a working electrode that facilitates a reaction with phosphate, such as the formation of a molybdophosphate complex, which can then be detected electrochemically nih.gov. For example, a sensor using an ammonium (B1175870) molybdate (B1676688) tetrahydrate/silver nanowires modified screen-printed electrode has been fabricated for phosphate detection sdstate.edu. While this compound itself is a phosphate compound, its direct application as the primary sensing material for external phosphate ions is less common than its role in other sensing applications.

Cadmium Ions: The detection of cadmium ions (Cd²⁺) is crucial due to their high toxicity. Electrochemical methods offer a robust platform for creating sensitive and selective cadmium sensors acs.orgrsc.org. Various materials are used to modify electrodes for this purpose, including nanocomposites and organic layers acs.orgresearchgate.net. One approach involves an enzymic membrane with immobilized horseradish peroxidase (HRP) placed on screen-printed electrodes; the inhibition of the enzyme by cadmium ions leads to a measurable change in the electrochemical signal nih.gov. Another technique uses a glassy carbon electrode modified with materials that have a high affinity for cadmium, allowing for detection at very low concentrations brieflands.com. These sensors can achieve detection limits well below the guidelines set by the World Health Organization (WHO) for drinking water brieflands.com.

Table 1: Performance of a Selection of Electrochemical Sensors for Cadmium (II) Detection

| Electrode/Sensor Type | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Enzymic Membrane / SPE | Amperometry | 0.02–100 ppb | 50 ppt (B1677978) (0.05 ppb) | nih.gov |

| Clay/Carbon/AAAPTS Modified CPE | Voltammetry | 2.0–100.0 ppb | 0.7 ppb | brieflands.com |

| GO/AgNWs Composite | Voltammetry | 5 µM–10 mM | Not Specified | sdstate.edu |

| BiSn Nanoparticles / GCE | Stripping Voltammetry | Not Specified | Not Specified | rsc.org |

| Fe₃O₄/Bi₂O₃/C₃N₄ Modified GCE | Voltammetry | 0.01–3 µmol/L | < 3 × 10⁻⁹ mol/L | acs.org |

Note: SPE = Screen-Printed Electrode; CPE = Carbon Paste Electrode; GCE = Glassy Carbon Electrode; GO/AgNWs = Graphene Oxide/Silver Nanowires; AAAPTS = 3-aminopropyl)triethoxysilane.

Fluorescent molecular sensors are powerful tools for detecting heavy metal ions like cadmium due to their high sensitivity and rapid response times researchgate.net. These sensors are typically small organic molecules designed with a fluorophore (a light-emitting component) and a chelating moiety that selectively binds to the target metal ion taylorfrancis.com.

The detection mechanism often involves processes like photoinduced electron transfer (PET) or coordination-induced fluorescence activation researchgate.netacs.org. For example, a rhodamine-based sensor can be designed to be non-fluorescent in its baseline state. When it binds with a Cd²⁺ ion, its molecular structure changes, activating fluorescence and producing a detectable "turn-on" signal researchgate.net. The intensity of this fluorescence often correlates linearly with the concentration of the metal ion, allowing for quantitative analysis acs.org.

Researchers have developed a variety of these sensors using different fluorophores, such as rhodamine, coumarin, and BODIPY, to achieve high selectivity for cadmium over other similar metal ions like zinc taylorfrancis.comresearchgate.net. These molecular probes have been successfully used to detect cadmium in various media, including aqueous solutions and even within biological systems like plant roots researchgate.netacs.org. Quantum dots (QDs) are also employed in creating fluorescent sensors for Cd²⁺, offering excellent photochemical stability and high quantum yields nih.gov.

Whole-cell biosensors (WCBs) represent an innovative approach for monitoring bioavailable heavy metals in the environment fiu.eduresearchgate.net. These biosensors are constructed by genetically engineering microorganisms, such as Escherichia coli or Pseudomonas putida, to produce a measurable signal in the presence of a specific contaminant like cadmium nih.govmdpi.com.

The core of a cadmium WCB is a modular genetic circuit. This circuit typically includes a cadmium-responsive promoter (e.g., from the zntA or cadR genes) that controls the expression of a reporter gene fiu.edumdpi.com. When cadmium ions enter the cell and bind to regulatory proteins, the promoter is activated, "turning on" the reporter gene. The reporter gene produces a signal that can be easily detected, such as the green fluorescent protein (GFP), mCherry (a red fluorescent protein), or enzymes that catalyze a color-producing reaction nih.govmdpi.com.

Significant efforts have been made to optimize these biosensors to enhance their sensitivity, specificity, and response time. For instance, incorporating a negative feedback amplifier into the genetic circuit has been shown to dramatically improve performance, lowering the detection limit by 400-fold to as low as 0.1 nM nih.govresearchgate.net. This sensitivity is well below the 27 nM safety level for cadmium in drinking water set by the WHO nih.gov. These biosensors also demonstrate high specificity, showing a much weaker response to other metal ions nih.gov.

Table 2: Characteristics of Genetically Engineered Whole-Cell Biosensors for Cadmium Detection

| Chassis Organism | Promoter | Reporter Gene | Detection Range / Limit | Reference |

|---|---|---|---|---|

| P. putida KT2440 (with feedback circuit) | Not Specified | mCherry | LOD: 0.1 nM | nih.govresearchgate.net |

| P. putida KT2440 (without feedback circuit) | Not Specified | mCherry | LOD: 40 nM | nih.gov |

| E. coli | zntA | mCherry | 0.2–0.75 ppm | mdpi.com |

Note: LOD = Limit of Detection.

Environmental and Biogeochemical Interactions of Cadmium Phosphate Species

Formation of Insoluble Cadmium-Phosphate Compounds in Soil Systems

The interaction between cadmium (Cd) and phosphate (B84403) in soil systems can lead to the formation of insoluble cadmium-phosphate compounds, a process of significant environmental relevance. In neutral or alkaline soil environments, the application of phosphate-containing materials can promote the precipitation of cadmium phosphate minerals. hep.com.cn The predominant and most stable of these compounds is often identified as cadmium phosphate, with the chemical formula Cd₃(PO₄)₂. mdpi.comproquest.com

The formation of these insoluble compounds is a key mechanism in reducing the concentration of soluble cadmium in the soil solution. This process effectively shifts the distribution of cadmium from soluble and exchangeable forms, which are readily available for plant uptake, to more stable, bound phosphate forms. hep.com.cn The specific type of phosphate fertilizer applied can influence the extent and rate of this precipitation. For instance, fertilizers like triple superphosphate (B1263860) (TSP) have been shown to enhance the formation of these insoluble cadmium-phosphate compounds. hep.com.cn

The process is governed by precipitation-dissolution reactions, which are particularly dominant in regulating the availability of heavy metals in soils with relatively high concentrations of these metals or under low pH conditions. hep.com.cn However, in alkaline soils, the mobility of cadmium is largely controlled by precipitation processes involving not only phosphates but also carbonates. hep.com.cn It is important to note that under certain soil conditions, such as low cadmium concentrations and the application of recommended rates of phosphate fertilizers, the precipitation of distinct cadmium-phosphate minerals may not be the primary immobilization mechanism. proquest.comresearchgate.net In such scenarios, other processes like adsorption may play a more significant role. proquest.com

Chemical Immobilization of Cadmium by Phosphate Precipitation

Chemical immobilization is a remediation strategy aimed at reducing the environmental risks associated with cadmium-contaminated soils by converting the cadmium into less soluble and less bioavailable forms. The application of phosphate-containing materials is a widely studied method for achieving this immobilization. mdpi.com The primary mechanism behind this process is the precipitation of cadmium as insoluble cadmium-phosphate compounds. mdpi.comresearchgate.net

Several phosphate materials have been investigated for their effectiveness in immobilizing cadmium. The immobilization of cadmium through the application of phosphate compounds is attributed to several mechanisms, including:

The formation of cadmium minerals such as Cd₃(PO₄)₂. proquest.com

Phosphate-induced adsorption of Cd²⁺. proquest.com

Cation exchange. proquest.com

Surface complexation. proquest.com

The effectiveness of different phosphate materials can vary. For instance, dipotassium (B57713) phosphate (K₂HPO₄) has been found to be highly effective in reducing the concentration of plant-available cadmium in the soil. researchgate.net This is largely due to the increase in soil pH and negative charge induced by the phosphate, which enhances cadmium adsorption. researchgate.net Conversely, some phosphate fertilizers, such as fused superphosphate (FSP) and diammonium phosphate ((NH₄)₂HPO₄), have been observed to initially increase cadmium extractability at low application rates before a significant decrease is seen at higher rates. researchgate.net

The application of phosphate can lead to the transformation of exchangeable cadmium into less mobile forms, such as those bound to Fe/Mn oxides, particularly at lower phosphorus to calcium molar ratios. nih.gov This highlights the complexity of the immobilization process and the influence of soil chemical conditions.

Influence of Phosphate on Cadmium Bioavailability and Uptake Mechanisms in Biological Systems (Focus on Chemical Interaction Leading to Reduced Mobility)

The presence of phosphate in soil can significantly influence the bioavailability of cadmium and its subsequent uptake by plants and other organisms. The primary chemical interaction leading to reduced cadmium mobility and bioavailability is the formation of insoluble cadmium-phosphate precipitates, such as Cd₃(PO₄)₂, within the soil and in the rhizosphere (the soil region directly influenced by root secretions). mdpi.com This process effectively sequesters cadmium, making it less available for absorption by plant roots. mdpi.com

Research has demonstrated that the application of phosphate can lead to a significant reduction in cadmium concentrations in various parts of plants, including roots, shoots, and grains. mdpi.comnih.gov For example, the application of calcium magnesium phosphate fertilizer (CMP) has been shown to decrease cadmium concentration in rice grains by up to 45.7%. nih.gov This reduction is attributed to the immobilization of cadmium in the soil, which restricts its translocation to plant tissues. mdpi.com

The table below illustrates the effect of different phosphate treatments on the cadmium content in soybean plants.

| Treatment Group | Phosphorus Concentration (mmol/L) | Cadmium Treatment (mg/L) | Cadmium Content in Above Ground Parts (arbitrary units) | Cadmium Content in Roots (arbitrary units) |

| P0Cd1 | 0 | 0.25 | High | High |

| P1Cd1 | 0.05 | 0.25 | Reduced | Reduced |

| P2Cd1 | 0.5 | 0.25 | Significantly Reduced | Significantly Reduced |

This table is based on findings indicating that phosphorus treatment significantly reduces the absorption of cadmium by the above-ground parts and roots of soybean plants. mdpi.com

Beyond direct precipitation, phosphate application can also indirectly affect cadmium uptake by influencing soil properties. For instance, some phosphate fertilizers can increase the soil pH. nih.gov An increase in pH generally leads to stronger adsorption of cadmium onto soil particles, further reducing its bioavailability. nih.gov Additionally, the application of phosphate can promote the formation of iron plaques on the surface of plant roots, which can also act as a barrier to cadmium uptake. nih.gov

Interaction with Graphene Oxide and Other Environmental Colloids

The interaction of cadmium phosphate species with environmental colloids, such as graphene oxide (GO), is a complex process that influences the fate and transport of cadmium in the environment. Graphene oxide, a highly functionalized nanomaterial, possesses a large surface area and numerous oxygen-containing functional groups, which make it an effective adsorbent for heavy metals like cadmium. acs.orgunito.it

The presence of phosphate can significantly modify the interaction between cadmium and GO. Studies have shown that phosphate can enhance the binding capacity of GO for cadmium. acs.orgnih.gov This is attributed to the formation of surface complexes involving GO, cadmium, and phosphate. However, this interaction is highly dependent on the pH of the solution and the order in which the components are introduced. acs.orgnih.gov

At a pH range of 3.0 to 9.5, the presence of phosphate generally leads to a greater destabilizing effect of cadmium on GO colloids compared to cadmium alone. acs.orgnih.gov This suggests that the formation of GO-cadmium-phosphate complexes enhances the aggregation of GO particles. However, at a pH above 9.5, the formation of cadmium phosphate precipitates, such as Cd₃(PO₄)₂, can lead to a lower destabilizing influence on GO compared to cadmium alone. acs.orgnih.gov

The adsorption of cadmium onto GO is primarily driven by electrostatic interactions and coordination with oxygen-containing functional groups on the GO surface. acs.org The adsorption capacity of GO for cadmium is also pH-dependent, with increased adsorption observed at higher pH values due to the deprotonation of functional groups on the GO surface, which increases its negative charge. acs.org The interaction between cadmium and GO can also alter the physical properties of GO, leading to flocculation and precipitation. acs.org

The table below summarizes the general effects of pH on the interaction between Graphene Oxide (GO), Cadmium (Cd(II)), and Phosphate (P(V)).

| pH Range | Interaction Dynamics | Impact on GO Colloidal Stability |

| < 4.0 | pH-dependent GO aggregation. | Aggregation is primarily influenced by pH. |

| 3.0 - 9.5 | Enhanced GO binding capacity for Cd(II) in the presence of P(V). | Greater destabilizing influence of Cd(II) + P(V) on GO compared to Cd(II) alone. |

| > 9.5 | Formation of Cd₃(PO₄)₂ precipitate. | Lower destabilizing influence of Cd(II) + P(V) on GO compared to Cd(II) alone. |

This table is based on findings that the interactions among GO, Cd(II), and P(V) are significantly dependent on solution chemistry, which in turn affects the colloidal behavior of GO. acs.orgnih.gov

Future Research Directions and Emerging Paradigms for Cadmium Hydrogen Phosphate Materials

Development of Novel Synthetic Routes and Controlled Nanostructure Fabrication

The foundation of advanced materials science lies in the precise control over the synthesis process to achieve desired morphologies and structures at the nanoscale. For cadmium phosphate (B84403) materials, future research will concentrate on developing more sophisticated and sustainable synthetic methodologies.

A promising avenue is the refinement of hydrothermal and solvothermal methods . A cadmium oleate (B1233923) precursor hydrothermal method has been successfully employed to synthesize ultralong nanowires of cadmium phosphate hydroxide (B78521). This method utilizes a water-soluble cadmium salt, a phosphate source, and sodium oleate, which acts as both a reactant to form a cadmium oleate precursor and a structure-directing agent. The experimental parameters, including the concentration of reactants, play a crucial role in determining the final morphology of the nanostructures. Further research in this area could focus on tuning parameters like temperature, pressure, and solvent composition to gain finer control over the dimensions and aspect ratios of nanowires, nanorods, and nanotubes.

Sol-gel processes present another fertile ground for innovation. These methods offer low-temperature routes to highly pure and homogeneous materials. While successfully used for other cadmium compounds, their application to cadmium hydrogen phosphate nanostructures is an area ripe for exploration. The ability to precisely control precursor chemistry in sol-gel synthesis could lead to the fabrication of cadmium phosphate materials with well-defined porosity and surface area, which are critical for applications in catalysis and sensing.

The fabrication of hierarchical and complex nanostructures is a key emerging paradigm. For instance, hierarchical flowerlike Cd₅H₂(PO₄)₄·4H₂O microspheres have been prepared through the self-assembly of nanosheets at room temperature without the need for additives. Future work should explore the use of various templates, surfactants, and structure-directing agents to create more intricate architectures, such as core-shell structures, hollow spheres, and three-dimensional networks. These complex structures can offer synergistic properties and enhanced performance in a variety of applications.

| Synthetic Route | Key Features | Resultant Nanostructures | Potential Advancements |

| Hydrothermal/Solvothermal | Employs high temperature and pressure in aqueous or organic solvents. | Ultralong nanowires, nanorods. | Fine-tuning of nanowire dimensions, exploration of novel solvent systems. |

| Sol-Gel | Low-temperature process involving the transition of a solution into a gel-like network. | Porous materials, thin films. | Controlled porosity and surface area, synthesis of multicomponent materials. |

| Self-Assembly | Spontaneous organization of individual components into ordered structures. | Hierarchical flowerlike microspheres, complex architectures. | Development of more intricate and functional hierarchical structures. |

Advanced Multi-functional Material Design and Integration

The next generation of materials will be defined by their multifunctionality, where a single material or composite system can perform multiple tasks. For cadmium phosphate-based materials, this involves the intelligent design and integration of different components to achieve synergistic properties.

A significant research direction is the development of composite materials . This can involve integrating cadmium phosphate with polymers, metal oxides, or carbon-based nanomaterials. For example, the creation of core-shell nanoparticles, where a cadmium phosphate core is encapsulated within a shell of another material (or vice versa), can lead to enhanced stability, improved photoluminescence quantum yields, and novel functionalities. Polydopamine has been demonstrated as a versatile coating material to facilitate the growth of a metal-organic framework (MOF) shell on various nanoparticle cores, a strategy that could be adapted for cadmium phosphate.

The design of heterostructures is another critical area. By interfacing cadmium phosphate with other semiconductors, it is possible to create materials with enhanced charge separation and transport properties, which is particularly relevant for photocatalytic and photoelectronic applications. For instance, the formation of a heterojunction between cadmium sulfide (B99878) and other materials has been shown to improve photocatalytic hydrogen evolution. Similar strategies can be explored for cadmium phosphate-based heterostructures.

Furthermore, the concept of doping and ion substitution will continue to be a vital tool for tuning the properties of cadmium phosphate materials. Introducing specific dopants into the crystal lattice can alter the electronic band structure, create defect sites, and enhance catalytic activity or luminescence. The substitution of cadmium ions with other metal ions can also be used to modify the material's properties for specific applications.

In-Depth Mechanistic Understanding of Performance Limiting Factors

To unlock the full potential of this compound materials, a fundamental understanding of the factors that limit their performance is crucial. This requires a combination of advanced characterization techniques and theoretical modeling.

A key area of investigation is the photocatalytic performance of cadmium phosphate-based materials. The efficiency of photocatalysis is influenced by a multitude of factors, including light intensity, catalyst type and concentration, and the pH of the solution. The recombination of photogenerated electron-hole pairs is a major limiting factor in the photocatalytic activity of semiconductors. Future research should focus on elucidating the charge carrier dynamics in cadmium phosphate materials to understand and mitigate these recombination processes. Factors such as the optical bandgap energy, microstructural morphology, specific surface area, and the separation and recombination characteristics of photogenerated charge carriers are critical in determining the photocatalytic performance.

In the context of environmental remediation , understanding the mechanisms of interaction between cadmium phosphate materials and pollutants is essential. The adsorption of heavy metals like cadmium is influenced by factors such as pH, temperature, and the presence of other ions. The immobilization of cadmium in soil, for example, can be attributed to an increase in soil pH and negative charge rather than solely cadmium phosphate precipitation. A deeper understanding of the surface chemistry and the nature of active sites on cadmium phosphate materials will enable the design of more efficient and selective adsorbents.

For applications in ionic conductivity , it is important to understand the mechanisms of ion transport within the crystal structure. The conductivity of phosphate materials is influenced by factors such as the crystal structure, the presence of charge carriers, and the operating temperature. Investigating the pathways for ion migration and identifying the barriers to ion transport will be critical for developing cadmium phosphate-based solid electrolytes for applications in batteries and fuel cells.

Exploration of New Application Domains for Cadmium Phosphate-Based Materials

While some applications of cadmium phosphate materials are already being explored, there is a vast and largely untapped potential for their use in a variety of emerging technological fields.

In the realm of environmental remediation , cadmium phosphate-based materials have shown promise for the removal of heavy metal ions from contaminated water. Future research could explore the development of highly selective and regenerable sorbents for a wider range of pollutants. The photocatalytic properties of cadmium phosphate can also be harnessed for the degradation of organic pollutants in wastewater. Hierarchical cadmium phosphate microspheres, after calcination, have exhibited excellent photocatalytic activity for the degradation of rhodamine B under UV light irradiation.

The unique optical properties of cadmium phosphate materials make them candidates for applications in optoelectronics and sensing . Their potential as phosphors and in luminescent devices warrants further investigation. Furthermore, the development of cadmium phosphate-based sensors for the detection of various chemical and biological species is a promising area. For instance, multifunctional cadmium phosphonate materials have been investigated for the fluorescent sensing of benzophenone.

The field of energy storage and conversion also presents exciting opportunities. Metal phosphates are emerging as promising materials for energy storage applications due to their diverse compositions and electrochemical properties. The potential of cadmium phosphate-based materials as electrodes for batteries and supercapacitors should be systematically explored. Additionally, their photocatalytic properties could be utilized for solar fuel production, such as hydrogen generation from water splitting.

Finally, the biocompatibility of certain phosphate-based materials opens up possibilities in the biomedical field . While the toxicity of cadmium is a significant concern, the development of core-shell structures where a cadmium phosphate core is coated with a biocompatible shell could enable applications in areas such as bioimaging and drug delivery. However, thorough toxicological studies would be a prerequisite for any such applications.

| Application Domain | Potential Use of Cadmium Phosphate Materials | Key Research Focus |

| Environmental Remediation | Adsorbents for heavy metals, photocatalysts for organic pollutant degradation. | Enhancing selectivity and reusability of adsorbents, improving photocatalytic efficiency under visible light. |

| Optoelectronics and Sensing | Phosphors for lighting and displays, fluorescent sensors for chemical and biological detection. | Tuning emission properties, improving sensitivity and selectivity of sensors. |

| Energy Storage and Conversion | Electrode materials for batteries and supercapacitors, photocatalysts for solar fuel production. | Increasing energy and power density, enhancing photocatalytic activity and stability. |

| Biomedical Applications | Bioimaging probes, drug delivery vehicles (with biocompatible coatings). | Ensuring biocompatibility and minimizing toxicity, targeted delivery and release. |

Q & A

Q. What factors influence cadmium contamination in phosphate-based materials?

- Source Variability : Phosphate ores naturally contain 1–300 ppm cadmium, depending on geological origin (sedimentary vs. igneous deposits) .

- Synthesis Byproducts : Industrial phosphate processing (e.g., fertilizer production) can concentrate cadmium via acid digestion, requiring purification steps like solvent extraction .

Advanced Research Questions

Q. How do transition metal dopants (e.g., W vs. Ni) alter the electronic properties of this compound?

- Doping Mechanism : W⁶⁺ substitutes into phosphate lattices, creating oxygen vacancies that enhance conductivity. In contrast, Ni²⁰⁰ doping increases the ideality factor (from 3.2 to 4.8) in p-Si diodes, degrading charge transport despite similar barrier heights (~0.74 eV) .

- Spectroscopic Validation : Optical absorption at 282 nm confirms W⁶⁺ in octahedral coordination, while XPS quantifies oxidation states and defect chemistry .

Q. How to resolve discrepancies in reported cadmium concentrations across phosphate rock samples?

- Analytical Challenges : Variability arises from heterogeneous ore composition and detection limits. Use laser ablation ICP-MS for spatially resolved Cd mapping or isotope dilution to improve accuracy .

- Case Study : IFDC’s global database shows sedimentary rocks (e.g., Morocco) average 50 ppm Cd vs. igneous rocks (e.g., Kola Peninsula) at <10 ppm .

Q. What environmental interactions govern cadmium leaching from phosphate materials?

- Soil Chemistry : Cadmium mobility depends on soil pH and organic matter. In acidic soils (pH <5), Cd²⁺ forms soluble complexes, increasing bioavailability. Phosphate fertilizers elevate soil Cd by 0.1–0.3 mg/kg annually .

- Aquatic Systems : In the Ross Sea, Cd correlates with phosphate (r² = 0.89) due to biological uptake by phytoplankton, modeled via Redfield ratios .

Methodological Challenges

Q. How to quantify trace cadmium in biological samples exposed to phosphate compounds?

- Atomic Absorption Spectrophotometry (AAS) : Blood/tissue samples are diluted with matrix modifiers (e.g., 20% NH₄H₂PO₄ and Triton X-100) to suppress interferences. Detection limits reach 0.1 µg/L using Zeeman background correction .

- Validation : Spiked recovery tests (85–110%) and certified reference materials (e.g., NIST SRM 1577b) ensure precision .

Q. Why do cadmium-doped phosphate films exhibit conflicting optoelectronic properties in literature?

- Experimental Design Flaws : Inconsistent doping methods (e.g., sol-gel vs. sputtering) and substrate interactions (e.g., p-Si vs. ITO) cause variability. Standardize synthesis protocols and cross-validate with Hall effect measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.